Home > Products > Screening Compounds P96522 > ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate -

ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Catalog Number: EVT-5196517
CAS Number:
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of novel ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. [] These derivatives are being explored for their potential biological activities.

Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives

  • Compound Description: This refers to a series of compounds derived from ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate, where the 'alkyl' group at the 4-position of the quinoxaline ring is varied. []
Overview

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a heterocyclic compound belonging to the quinoxaline family. This compound features a fused ring structure that is significant in medicinal chemistry due to its diverse biological activities. The systematic name reflects its chemical structure, indicating the presence of a carboxylate group and a keto group within a dihydroquinoxaline framework.

Source

This compound can be synthesized through various methods, including cyclocondensation reactions involving o-phenylenediamine and diethyl oxalate, as well as reactions involving ethyl 2-amino-3-(ethoxycarbonyl)acrylate with substituted anilines. The synthesis methods are crucial for producing derivatives with specific biological properties and applications in medicinal chemistry .

Classification

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can be classified under the following categories:

  • Chemical Class: Heterocycles
  • Sub-class: Quinoxalines
  • Functionality: Carboxylic acid derivatives
Synthesis Analysis

Methods

The synthesis of ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves several key methods:

  1. Cyclocondensation: One common approach is the cyclocondensation of o-phenylenediamine with diethyl oxalate under acidic conditions. This reaction often requires heating in the presence of a catalyst such as acetic acid or hydrochloric acid.
  2. Reaction with Ethyl 2-Amino-3-(Ethoxycarbonyl)Acrylate: Another method involves reacting ethyl 2-amino-3-(ethoxycarbonyl)acrylate with substituted anilines or heteroaryl amines in the presence of a base, allowing for greater flexibility in introducing substituents on the quinoxaline ring system.

Technical Details

The cyclocondensation reaction typically occurs in solvents like ethanol or toluene, and the choice of catalyst can significantly influence yield and selectivity. The N-alkylation of the synthesized compound can further modify its properties, enhancing its potential applications in medicinal chemistry .

Molecular Structure Analysis

Structure

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has a complex structure characterized by:

  • A quinoxaline core
  • A carboxylate group attached to one of the nitrogen atoms
  • A keto group at the C3 position

The molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3, and it exhibits a planar fused ring system, which is important for its biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 218.21 g/mol
  • Melting Point: Not specified in available literature but typically falls within a range consistent with similar compounds.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into the functional groups present and their interactions within the molecule .

Chemical Reactions Analysis

Reactions

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo several important chemical reactions:

  1. N-Alkylation: The compound can be subjected to N-alkylation reactions using alkyl halides or other alkylating agents in the presence of a base, producing N-alkylated derivatives that may exhibit distinct biological activities .
  2. Chlorination: Chlorination at specific positions of the quinoxaline ring can yield various intermediates that serve as precursors for further synthetic transformations .

Technical Details

The reaction conditions, including temperature, solvent choice, and catalyst type, play critical roles in determining product yield and specificity. For instance, using Grignard reagents for N-alkylation has shown promising results in improving yields compared to traditional methods .

Mechanism of Action

Process

The mechanism of action for ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors. The fused ring structure allows for effective binding to active sites, influencing various biochemical pathways.

Data

Studies have indicated that derivatives of this compound can act as inhibitors for specific kinases, which are critical in cell signaling pathways related to cancer and other diseases. For example, certain derivatives have demonstrated dual inhibition properties against Pim kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow oil or crystalline solid.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Relevant Data or Analyses

Characterization techniques such as IR spectroscopy reveal characteristic absorption bands corresponding to functional groups (e.g., carbonyl stretching around 1700 cm1^{-1}) and provide insights into molecular interactions.

Applications

Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has significant applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases due to its biological activity.
  • Kinase Inhibition Studies: Its derivatives are explored for their potential as kinase inhibitors in cancer therapy .
Introduction to Ethyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate

This ethyl carboxylate-substituted quinoxalinone represents a synthetically valuable scaffold within N-heterocyclic chemistry. Characterized by a fused bicyclic system containing two nitrogen atoms at positions 1 and 4, the compound features a reactive cyclic amide (3-oxo group) and an ester moiety at the N1 position. Its molecular architecture enables diverse chemical transformations, positioning it as a privileged intermediate for pharmaceuticals and agrochemicals. The compound’s structural plasticity—allowing modifications at multiple sites—underpins its broad utility in medicinal chemistry programs targeting biologically relevant pathways [1] [4].

Chemical Identity and Nomenclature

Systematic Nomenclature:

  • IUPAC Name: Ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • CAS Registry: 1019132-48-9 (primary) with 36818-07-2 referencing the isomeric 2-carboxylate variant [1] [8]
  • Molecular Formula: C₁₁H₁₂N₂O₃
  • Molecular Weight: 220.23 g/mol [1]

Structural Descriptors:

  • SMILES: O=C(N1CC(NC2=C1C=CC=C2)=O)OCC
  • InChIKey: WRPXTRVOZXWMSH-UHFFFAOYSA-N [1]
  • Canonical Tautomer: Exists predominantly as the 3-oxo-3,4-dihydro form (lactam) rather than the hydroxyquinoxaline tautomer due to aromatic stabilization energy [4]

Table 1: Comprehensive Chemical Identifiers

Identifier TypeValue
IUPAC NameEthyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
CAS Registry1019132-48-9
Molecular FormulaC₁₁H₁₂N₂O₃
Molecular Weight220.23 g/mol
SMILESO=C(N1CC(NC2=C1C=CC=C2)=O)OCC
InChIKeyWRPXTRVOZXWMSH-UHFFFAOYSA-N
Common Synonyms1-Carbethoxy-3-hydroxyquinoxaline; Ethyl 1(2H)-quinoxalinecarboxylate-3-oxide

Historical Context in Heterocyclic Chemistry

Quinoxaline chemistry originated in the late 19th century with the first syntheses via condensation of o-phenylenediamines with 1,2-dicarbonyls. Derivatives gained prominence in the 1960s–1980s with discoveries of quinoxaline antibiotics (e.g., echinomycin) and antidiabetic agents. The specific 1-carbethoxy-3-hydroxyquinoxaline derivative emerged as a key intermediate during research into glycogen phosphorylase inhibitors in the early 2000s. Patent MXPA06007715A (2006) disclosed structurally related quinoxalinones as novel therapeutics for diabetes and obesity, establishing the scaffold’s pharmacological relevance [3] [7].

Synthetic methodologies evolved from classical stoichiometric approaches to catalytic and photochemical strategies:

  • Traditional Routes: Multi-step sequences requiring harsh conditions and chromatographic purification, yielding <50% target molecules [7]
  • Modern Innovations:
  • One-Pot Catalysis: Ni-nanoparticle catalyzed cyclizations (2000s) improved atom economy
  • Photoredox Catalysis: Visible-light-mediated alkoxycarbonylation (2020s) enabled C–H functionalization under mild conditions [4]

Table 2: Historical Evolution of Quinoxaline Synthesis

Time PeriodSynthetic MethodologyKey AdvanceYield Range
Pre-1980sCondensation of o-phenylenediamines with α-ketoestersFoundation of quinoxalinone chemistry30–45%
1990–2010Transition-metal-catalyzed cyclizationsImproved regioselectivity50–68%
2010–PresentOne-pot multicomponent reactionsReduced steps & higher purity (>95%)67–75%
2020–PresentVisible-light photocatalysisC–H functionalization without metal catalysts56–67%

Significance in Pharmaceutical and Organic Synthesis

Pharmaceutical Applications

The scaffold’s bioisosteric relationship with purines enables targeted inhibition of enzymatic processes:

  • Glycogen Phosphorylase Inhibition: Derivatives bearing 2-aminobenzamide substitutions (as in MXPA06007715A) demonstrated nanomolar inhibition for diabetes therapy. The quinoxalinone core binds allosteric sites, disrupting glycogen mobilization [3].
  • Dual EGFR/COX-2 Inhibitors: Recent studies show that hydrazide-functionalized analogs exhibit IC₅₀ values of 0.3–0.9 μM against EGFR tyrosine kinase and 0.46–1.17 μM against COX-2, with selectivity indices >60 for cancer/anti-inflammatory applications [5].
  • Antimicrobial Activity: Preliminary screening revealed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption or DNA intercalation [4].

Synthetic Versatility

  • Building Block Utility: The ester and carbonyl groups facilitate diverse transformations:
  • Nucleophilic displacement of ethoxy group
  • Condensation reactions at C2 carbonyl
  • Ring functionalization via electrophilic aromatic substitution [4] [7]
  • Industrial Advantages: Scalable one-pot synthesis achieves 67–75% yield at kilogram scale using ethanol solvent and p-TsOH catalysis (80°C). This cost-effective route eliminates intermediate isolation [4].

Table 3: Biological Activities of Derived Analogues

Biological TargetDerivative StructurePotency (IC₅₀/ MIC)Therapeutic Area
Glycogen Phosphorylase2-(Benzamido)-3-oxoquinoxaline0.12 μMDiabetes/Obesity
EGFR KinaseHydrazide-functionalized0.3–0.9 μMOncology
COX-2 Enzyme4-Methyl-3-oxo analogs0.46–1.17 μM (SI: 24–66)Inflammation
Bacterial GrowthUnsubstituted core4–16 μg/mLAnti-infectives

Properties

Product Name

ethyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

IUPAC Name

ethyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

WRPXTRVOZXWMSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(=O)NC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.